Calcium stearate

Catalog No.
S522519
CAS No.
1592-23-0
M.F
C18H36CaO2
M. Wt
324.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium stearate

CAS Number

1592-23-0

Product Name

Calcium stearate

IUPAC Name

calcium;octadecanoate

Molecular Formula

C18H36CaO2

Molecular Weight

324.6 g/mol

InChI

InChI=1S/C18H36O2.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);

InChI Key

HTPHKKKMEABKJE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2]

Solubility

0.004 G/100 CC H2O AT 15 °C; INSOL IN ALCOHOL & ETHER
Slightly sol in hot vegetable and mineral oils; quite sol in hot pyridine
Solubility in water, g/100ml at 15 °C: 0.004

Synonyms

aluminum monostearate, aluminum tristearate, ammonium stearate, calcium stearate, magnesium stearate, octadecanoic acid, sodium stearate, stearic acid, zinc stearate

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.[Ca]

Description

The exact mass of the compound Calcium stearate is 606.49 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.004 g/100 cc h2o at 15 °c; insol in alcohol & etherslightly sol in hot vegetable and mineral oils; quite sol in hot pyridinesolubility in water, g/100ml at 15 °c: 0.004. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Stearic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> ANTICAKING_AGENT; EMULSIFIER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
  • Langmuir-Blodgett films

    These films are single-molecule-thick layers arranged on a substrate. Researchers can use the Langmuir-Blodgett technique to create thin films of calcium stearate for studying surface properties, tribology (friction), and self-assembly behavior. The structure of these films can be characterized using techniques like Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) [].

  • Nanoparticle Synthesis

    Due to its specific structure, calcium stearate can be used as a template or directing agent for the synthesis of inorganic nanoparticles. Researchers can control the size and morphology of the nanoparticles by varying the reaction conditions [].

Calcium Stearate in Drug Delivery

The safety and functionality of calcium stearate make it applicable in pharmaceutical research for drug delivery purposes:

  • Excipient Properties

    Calcium stearate is recognized as a Generally Recognized As Safe (GRAS) material by the US Food and Drug Administration (FDA). This allows researchers to explore its use as an excipient in formulating tablets, capsules, and other drug delivery systems. Its lubricating properties can improve flowability and prevent sticking during manufacturing [].

  • Controlled Release

    Researchers are investigating the use of calcium stearate nanoparticles for controlled drug release applications. By encapsulating drugs within these nanoparticles, they can potentially achieve sustained or targeted delivery [].

Calcium stearate is an organic compound with the molecular formula (C18H35O2)2Ca(C_{18}H_{35}O_{2})_{2}Ca. It is a calcium salt of stearic acid, characterized by its white, waxy powder or flakes. This compound is primarily recognized for its role as a lubricant, stabilizer, and anti-caking agent in various industrial applications. It is non-toxic and has been classified as generally recognized as safe (GRAS) when used appropriately, making it suitable for food and pharmaceutical applications

The mechanism of action of calcium stearate depends on its application. Here are two key mechanisms:

  • Lubrication: The long hydrocarbon chains of calcium stearate can reduce friction between surfaces. This is because the hydrocarbon tails align and create a slippery layer, allowing for smoother movement.
  • Waterproofing: Due to its hydrophobic nature, calcium stearate can coat surfaces and create a water-repellent barrier.

  • Direct Saponification: This involves reacting stearic acid with calcium hydroxide or calcium oxide:
    2C18H36O2+Ca(OH)2(C18H35O2)2Ca+2H2O2C_{18}H_{36}O_{2}+Ca(OH)_{2}\rightarrow (C_{18}H_{35}O_{2})_{2}Ca+2H_{2}O
  • Double Decomposition: This method employs sodium stearate and a soluble calcium salt (like calcium chloride) to produce calcium stearate and sodium chloride:
    2C18H35O2Na++Ca2+(C18H35O2)2Ca+2Na+2C_{18}H_{35}O_{2}^{-}Na^{+}+Ca^{2+}\rightarrow (C_{18}H_{35}O_{2})_{2}Ca+2Na^{+}
  • Fusion Method: Calcium oxide is fused with stearic acid at elevated temperatures to yield calcium stearate
    Of Calcium Stearate" class="citation ml-xs inline" data-state="closed" href="https://www.pishrochem.com/blog/en/science-and-applications-of-calcium-stearate/" rel="nofollow noopener" target="_blank"> .

These applications underscore the compound's versatility and importance in modern manufacturing processes.

The synthesis of calcium stearate can be achieved through several methods:

  • Direct Saponification: A straightforward reaction between stearic acid and calcium hydroxide or calcium oxide.
  • Double Decomposition: Involves the precipitation of calcium stearate from sodium stearate and calcium salts.
  • Fusion Method: A high-temperature method that combines calcium oxide with stearic acid to produce high-purity calcium stearate.
  • Precipitation Techniques: Utilizing sodium stearate and calcium chloride in a controlled environment to form precipitated calcium stearate .

Each method has its advantages depending on the required purity and application.

Research on the interactions of calcium stearate with other compounds indicates its role in stabilizing formulations by reducing friction between particles. In food applications, it helps maintain the homogeneity of powdered products. In pharmaceuticals, it enhances the flow characteristics of powders during tablet formation, ensuring uniformity in dosage forms. Studies have shown that while it generally poses low toxicity, careful monitoring is necessary to prevent potential gastrointestinal disturbances from excessive exposure

Calcium stearate shares similarities with other metal stearates, which are also used for their lubricating and stabilizing properties. Here are some comparable compounds:

CompoundFormulaUnique Features
Sodium StearateC18H35O2NaC_{18}H_{35}O_2NaSoluble in water; commonly used as a soap.
Zinc StearateC18H35O2ZnC_{18}H_{35}O_2ZnActs as a lubricant; used in rubber processing.
Magnesium StearateC18H35O2MgC_{18}H_{35}O_2MgCommonly used as a lubricant in pharmaceutical tablets.
Aluminum StearateC18H35O2AlC_{18}H_{35}O_2AlUsed primarily as a thickener in various formulations.

Calcium stearate is unique due to its non-toxic nature and versatility across multiple industries, particularly where food-grade applications are concerned. Its stability under high temperatures makes it preferable for many manufacturing processes compared to other metal stearates

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Dry Powder
Pellets or Large Crystals, Liquid, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals, Liquid; Water or Solvent Wet Solid; Pellets or Large Crystals
White to yellow powder or wax-like substance; Stearates are salts of octadecanoic acid; [ACGIH]
White powder; [Sax]
WHITE POWDER.

Color/Form

CRYSTALLINE POWDER
Granular, fatty powder
FINE, WHITE TO YELLOWISH WHITE, BULKY POWDER

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

324.2341212 g/mol

Monoisotopic Mass

324.2341212 g/mol

Heavy Atom Count

21

Density

1.12
1.12 g/cm³

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

Melting point equals 217 ° F
179 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

776XM7047L

GHS Hazard Statements

Aggregated GHS information provided by 3733 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3179 of 3733 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 554 of 3733 companies with hazard statement code(s):;
H319 (97.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

66071-81-6
1592-23-0
8000-75-7

Wikipedia

Calcium_stearate

Use Classification

Food Additives -> ANTICAKING_AGENT; EMULSIFIER; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant; Anticaking

Methods of Manufacturing

Harrison, Biochem J 18, 1222 (1924); Kebrich, Petrot, US patent 2,650,932 (1953 to National Lead).
BY PPT FROM CALCIUM CHLORIDE & SODIUM SALTS OF MIXED FATTY ACIDS (STEARIC & PALMITIC). PPT IS COLLECTED & WASHED WITH WATER TO REMOVE SODIUM CHLORIDE.

General Manufacturing Information

Plastics Material and Resin Manufacturing
Adhesive Manufacturing
Plastics Product Manufacturing
Synthetic Rubber Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
Custom Compounding of Purchased Resins
Rubber Product Manufacturing
Food, beverage, and tobacco product manufacturing
Fabricated Metal Product Manufacturing
Plastics Product Manufacturing
Utilities
Wholesale and Retail Trade
Octadecanoic acid, calcium salt (2:1): ACTIVE
Fatty acids, tallow, hydrogenated, calcium salts: ACTIVE
REGULATORY STATUS (VET): US REGULATIONS REQUIRE THAT IT BE FREE OF "CHICK EDEMA FACTOR".
ITS VIRTUALLY NONTOXIC NATURE & UNCTUOUS PROPERTIES MAKE IT IDEAL.../FOR USE IN FOOD & PHARMACEUTICAL PRODUCTS/.
Food grade calcium stearate /is/ derived from edible tallow...
Present in 0.4-2.0 wt% in PVC rigid-pipe formulation as calcium stearate

Dates

Modify: 2023-08-15
1: Cella C, Gerges I, Milani P, Lenardi C, Argentiere S. Calcium Stearate as an Effective Alternative to Poly(vinyl alcohol) in Poly-Lactic-co-Glycolic Acid Nanoparticles Synthesis. Biomacromolecules. 2017 Feb 13;18(2):452-460. doi: 10.1021/acs.biomac.6b01546. Epub 2017 Jan 18. PubMed PMID: 28030952.
2: Schrank S, Kann B, Saurugger E, Hainschitz M, Windbergs M, Glasser BJ, Khinast J, Roblegg E. The effect of the drying temperature on the properties of wet-extruded calcium stearate pellets: pellet microstructure, drug distribution, solid state and drug dissolution. Int J Pharm. 2015 Jan 30;478(2):779-87. doi: 10.1016/j.ijpharm.2014.12.030. Epub 2014 Dec 16. PubMed PMID: 25526671.
3: Schrank S, Kann B, Saurugger E, Ehmann H, Werzer O, Windbergs M, Glasser BJ, Zimmer A, Khinast J, Roblegg E. Impact of drying on solid state modifications and drug distribution in ibuprofen-loaded calcium stearate pellets. Mol Pharm. 2014 Feb 3;11(2):599-609. doi: 10.1021/mp4005782. Epub 2014 Jan 15. PubMed PMID: 24400735.
4: Schrank S, Kann B, Windbergs M, Glasser BJ, Zimmer A, Khinast J, Roblegg E. Microstructure of calcium stearate matrix pellets: a function of the drying process. J Pharm Sci. 2013 Nov;102(11):3987-97. doi: 10.1002/jps.23707. Epub 2013 Aug 26. PubMed PMID: 23983150.
5: Carol D, Karpagam S, Kingsley SJ, Vincent S. Synergistic effect of calcium stearate and photo treatment on the rate of biodegradation of low density polyethylene spent saline vials. Indian J Exp Biol. 2012 Jul;50(7):497-501. PubMed PMID: 22822530.
6: Schrank S, Hodzic A, Zimmer A, Glasser BJ, Khinast J, Roblegg E. Ibuprofen-loaded calcium stearate pellets: drying-induced variations in dosage form properties. AAPS PharmSciTech. 2012 Jun;13(2):686-98. doi: 10.1208/s12249-012-9791-6. Epub 2012 May 3. PubMed PMID: 22552931; PubMed Central PMCID: PMC3364380.
7: Roblegg E, Jäger E, Hodzic A, Koscher G, Mohr S, Zimmer A, Khinast J. Development of sustained-release lipophilic calcium stearate pellets via hot melt extrusion. Eur J Pharm Biopharm. 2011 Nov;79(3):635-45. doi: 10.1016/j.ejpb.2011.07.004. Epub 2011 Jul 27. PubMed PMID: 21801834.
8: Tong M, Chen H, Yang Z, Wen R. The effect of Zn-Al-hydrotalcites composited with calcium stearate and β-diketone on the thermal stability of PVC. Int J Mol Sci. 2011;12(3):1756-66. doi: 10.3390/ijms12031756. Epub 2011 Mar 8. PubMed PMID: 21673921; PubMed Central PMCID: PMC3111632.
9: Lin Y, Chen H, Chan CM, Wu J. Nucleating effect of calcium stearate coated CaCO(3) nanoparticles on polypropylene. J Colloid Interface Sci. 2011 Feb 15;354(2):570-6. doi: 10.1016/j.jcis.2010.10.069. Epub 2010 Nov 8. PubMed PMID: 21122873.
10: Roblegg E, Ulbing S, Zeissmann S, Zimmer A. Development of lipophilic calcium stearate pellets using ibuprofen as model drug. Eur J Pharm Biopharm. 2010 May;75(1):56-62. doi: 10.1016/j.ejpb.2010.01.005. Epub 2010 Jan 18. PubMed PMID: 20080179.
11: Lee HB, Kwon JS, Kim YB, Kim EK. Production of calcium-stearate by lipase using hydrogenated beef tallow. Appl Biochem Biotechnol. 2009 May;157(2):278-84. doi: 10.1007/s12010-008-8254-8. Epub 2008 May 28. PubMed PMID: 18506631.
12: Ranji A, Ghorbani Ravandi M, Farajzadeh MA. Determination of calcium stearate in polyolefin samples by gas chromatographic technique after performing dispersive liquid-liquid microextraction. Anal Sci. 2008 May;24(5):623-6. PubMed PMID: 18469468.
13: Kurai J, Chikumi H, Kodani M, Sako T, Watanabe M, Miyata M, Makino H, Touge H, Hitsuda Y, Shimizu E. Acute eosinophilic pneumonia caused by calcium stearate, an additive agent for an oral antihistaminic medication. Intern Med. 2006;45(17):1011-6. Epub 2006 Oct 2. PubMed PMID: 17016002.
14: Dean DD, Lohmann CH, Sylvia VL, Köster G, Liu Y, Schwartz Z, Boyan BD. Effect of polymer molecular weight and addition of calcium stearate on response of MG63 osteoblast-like cells to UHMWPE particles. J Orthop Res. 2001 Mar;19(2):179-86. PubMed PMID: 11347688.
15: Fukui E, Miyamura N, Kobayashi M. Effect of magnesium stearate or calcium stearate as additives on dissolution profiles of diltiazem hydrochloride from press-coated tablets with hydroxypropylmethylcellulose acetate succinate in the outer shell. Int J Pharm. 2001 Mar 23;216(1-2):137-46. PubMed PMID: 11274815.
16: Willie BM, Shea JE, Bloebaum RD, Hofmann AA. Elemental and morphological identification of third-body particulate and calcium stearate inclusions in polyethylene components. J Biomed Mater Res. 2000;53(2):137-42. PubMed PMID: 10713559.
17: McKellop HA, Shen FW, Campbell P, Ota T. Effect of molecular weight, calcium stearate, and sterilization methods on the wear of ultra high molecular weight polyethylene acetabular cups in a hip joint simulator. J Orthop Res. 1999 May;17(3):329-39. PubMed PMID: 10376720.
18: Tan S, Tatsuno T, Okada T. Gas chromatographic determination of calcium stearate in polyethylene food packaging sheets. J Chromatogr. 1988 Aug 5;447(1):198-201. PubMed PMID: 3209663.
19: Pritzker KP, Renlund RC, Read DH, Cheng PT, Harrington DD. Adrenal and hepatic calcium stearate crystal deposits in dogs fed a thiamine-deficient diet. Am J Vet Res. 1982 Aug;43(8):1481-8. PubMed PMID: 7103233.
20: Miyake Y, Shinoda A, Furukawa M, Sadakata C, Toyoshima S. [Studies on packing-property of pharmaceutical powders. 3. Influence of calcium stearate content on compacting phenomenon of pharmaceutical powders (author's transl)]. Yakugaku Zasshi. 1973 Sep;93(9):112-5. Japanese. PubMed PMID: 4797567.

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